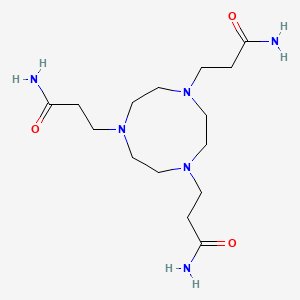
3,3',3''-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide is a chemical compound that belongs to the class of triazacyclononane derivatives. This compound is known for its unique structure, which includes three propanamide groups attached to a triazacyclononane core. It is primarily used in scientific research due to its ability to form stable complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide typically involves the reaction of 1,4,7-triazacyclononane with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1,4,7-triazacyclononane in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add propanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain 3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as recrystallization and high-performance liquid chromatography.
化学反応の分析
Types of Reactions
3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
科学的研究の応用
3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide involves its ability to bind metal ions through its triazacyclononane core. The nitrogen atoms in the triazacyclononane ring coordinate with metal ions, forming stable complexes. This binding can influence various molecular pathways, depending on the metal ion involved. For example, in biological systems, the compound may act as a chelating agent, sequestering metal ions and preventing their participation in harmful reactions.
類似化合物との比較
Similar Compounds
1,4,7-Triazacyclononane: The parent compound, which lacks the propanamide groups.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A derivative with methyl groups instead of propanamide groups.
1,4,7-Tris(2-hydroxyethyl)-1,4,7-triazacyclononane: A derivative with hydroxyethyl groups.
Uniqueness
3,3’,3’'-(1,4,7-Triazonane-1,4,7-triyl)tripropanamide is unique due to its propanamide groups, which enhance its ability to form hydrogen bonds and increase its solubility in polar solvents. This makes it particularly useful in applications where solubility and hydrogen bonding are important factors.
特性
CAS番号 |
920274-94-8 |
|---|---|
分子式 |
C15H30N6O3 |
分子量 |
342.44 g/mol |
IUPAC名 |
3-[4,7-bis(3-amino-3-oxopropyl)-1,4,7-triazonan-1-yl]propanamide |
InChI |
InChI=1S/C15H30N6O3/c16-13(22)1-4-19-7-9-20(5-2-14(17)23)11-12-21(10-8-19)6-3-15(18)24/h1-12H2,(H2,16,22)(H2,17,23)(H2,18,24) |
InChIキー |
DUKAUGCDIFEMRH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(CCN1CCC(=O)N)CCC(=O)N)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


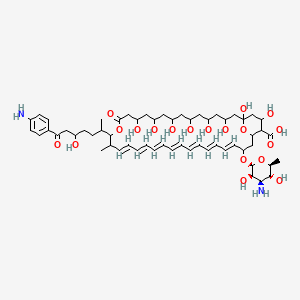
![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)

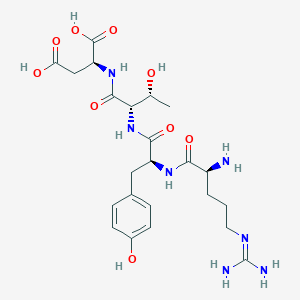
![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)
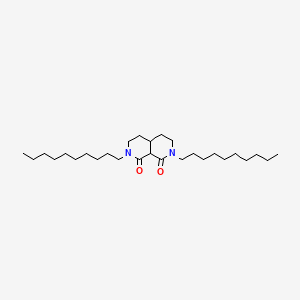
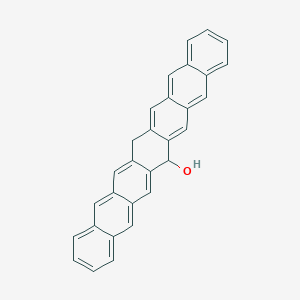
![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
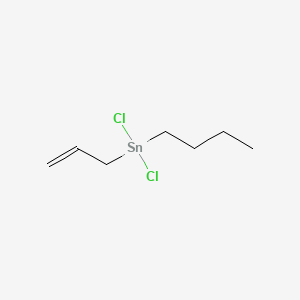


![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)
